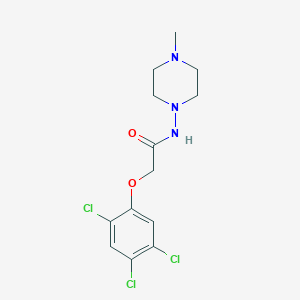![molecular formula C23H21N3O3S B4113101 N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4113101.png)
N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide
Vue d'ensemble
Description
N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide, commonly known as THIP, is a chemical compound that belongs to the class of GABA(A) receptor agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
THIP acts as a selective agonist for GABA(A) receptors containing alpha4 and delta subunits. THIP enhances the activity of GABA, the main inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity. This results in the anticonvulsant and anxiolytic effects of THIP.
Biochemical and physiological effects:
THIP has been shown to increase the duration of GABA(A) receptor-mediated currents in neurons, leading to increased inhibition of neuronal activity. THIP has also been shown to increase the threshold for seizure activity in animal models. Additionally, THIP has been shown to have sedative effects and to increase slow-wave sleep in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
THIP has several advantages for lab experiments, including its high potency and selectivity for GABA(A) receptors containing alpha4 and delta subunits. However, THIP has some limitations, including its poor solubility in aqueous solutions and its short half-life in vivo.
Orientations Futures
There are several future directions for research on THIP. One area of research is the development of more potent and selective GABA(A) receptor agonists based on the structure of THIP. Another area of research is the investigation of the potential therapeutic applications of THIP in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the long-term effects of THIP on brain function and behavior.
Applications De Recherche Scientifique
THIP has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and insomnia. THIP has been shown to have anticonvulsant and anxiolytic effects in animal models. THIP has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain.
Propriétés
IUPAC Name |
N-methyl-N-[(4-phenoxyphenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-26(15-17-7-9-20(10-8-17)28-19-5-3-2-4-6-19)22(27)12-11-21-24-25-23(29-21)18-13-14-30-16-18/h2-10,13-14,16H,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYALAYTWQZTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)CCC3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide)](/img/structure/B4113049.png)
![methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate](/img/structure/B4113052.png)
![N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)




![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)

![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)